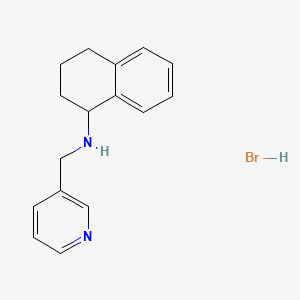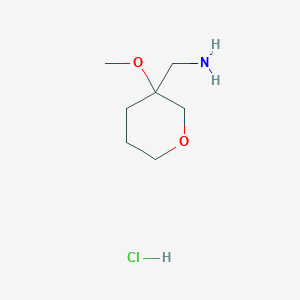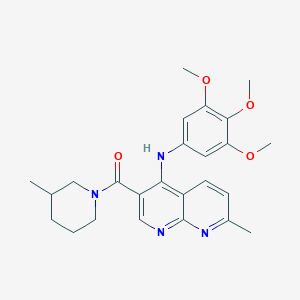
(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H30N4O4 and its molecular weight is 450.539. The purity is usually 95%.
BenchChem offers high-quality (7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PET Imaging in Alcohol Abuse Research
One of the applications of derivatives similar to the compound is in the field of positron emission tomography (PET) imaging, particularly for alcohol abuse research. Gao et al. (2014) synthesized carbon-11-labeled aminoalkylindole derivatives for potential use as cannabinoid receptor radioligands in PET imaging. This research highlights the utility of such compounds in neuroimaging and the study of substance abuse disorders (Gao, A. C. Gao, Wang, & Zheng, 2014).
Computational and Synthetic Chemistry
The compound is also relevant in computational and synthetic chemistry. Halim and Ibrahim (2017) conducted research involving density functional theory (DFT) calculations, electronic structure analysis, and non-linear optical (NLO) analysis of a derivative of heteroannulated chromone, which is structurally similar to the compound of interest. This research exemplifies the application of the compound in understanding and developing new materials with potential electronic and optical properties (Halim & Ibrahim, 2017).
Cancer Research
Compounds structurally related to the specified chemical have been explored in cancer research. For instance, Kong et al. (2018) studied a naphthyridine derivative that demonstrated potential in treating human melanoma cells by inducing necroptosis at low concentrations and apoptosis at high concentrations. This finding underscores the potential of these compounds in developing new therapeutic strategies for cancer treatment (Kong, Lv, Yan, Chang, & Wang, 2018).
Drug Design and Molecular Interactions
In drug design, understanding molecular interactions is crucial. Kurt et al. (2020) synthesized a Schiff base ligand and its complexes to investigate their DNA binding properties and conducted docking studies. Such research provides insights into how similar compounds could be utilized in the design and synthesis of new drugs with specific target interactions (Kurt, Temel, Atlan, & Kaya, 2020).
Antibacterial Research
The synthesis and antibacterial activity of compounds with structures related to the given chemical have been explored. Mogilaiah et al. (2009) investigated compounds derived from 1,8-naphthyridine for their antibacterial properties. This kind of research is significant in the development of new antibacterial agents (Mogilaiah, Vidya, Kavitha, & Kumar, 2009).
Propriétés
IUPAC Name |
(3-methylpiperidin-1-yl)-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-15-7-6-10-29(14-15)25(30)19-13-26-24-18(9-8-16(2)27-24)22(19)28-17-11-20(31-3)23(33-5)21(12-17)32-4/h8-9,11-13,15H,6-7,10,14H2,1-5H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRMKFJOKLJIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C(=C4)OC)OC)OC)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

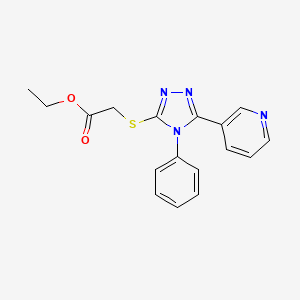

![N-[(4-fluorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2577783.png)

![N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide](/img/structure/B2577785.png)
![9-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]purine](/img/structure/B2577786.png)

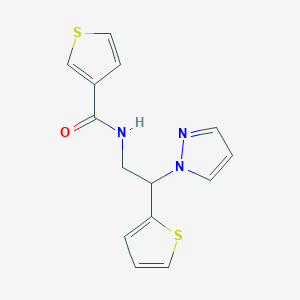
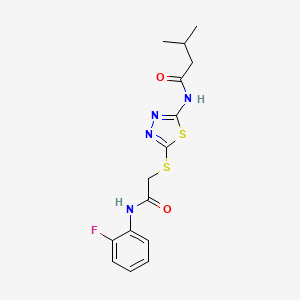
![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid](/img/structure/B2577794.png)
